3-(1-Methylcyclohexyl)propanoic acid

Description

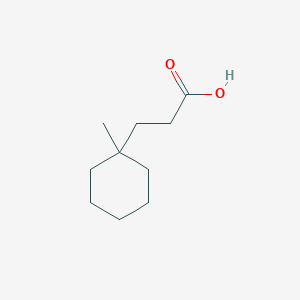

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(8-5-9(11)12)6-3-2-4-7-10/h2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGYGNYGUJOMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Methylcyclohexyl)propanoic Acid: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methylcyclohexyl)propanoic acid, a saturated carboxylic acid. While not extensively documented in publicly available literature, its chemical structure allows for a detailed theoretical analysis of its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be interested in this molecule for applications such as the development of novel therapeutic agents or specialized polymers. The guide outlines a plausible synthetic route and discusses the expected analytical data for the characterization of this compound.

Introduction

3-(1-Methylcyclohexyl)propanoic acid is a carboxylic acid featuring a 1-methylcyclohexyl substituent at the 3-position of the propanoic acid chain. The combination of a bulky, lipophilic cycloalkane and a polar carboxylic acid functional group imparts an amphiphilic character to the molecule. While its specific applications are not widely reported, its structural motifs are present in various biologically active compounds and polymer building blocks. This guide aims to provide a detailed theoretical and practical framework for the study of this compound.

Chemical Structure and Nomenclature

The chemical structure of 3-(1-Methylcyclohexyl)propanoic acid consists of a cyclohexane ring with a methyl group and a propanoic acid chain attached to the same carbon atom (C1).

-

IUPAC Name: 3-(1-Methylcyclohexyl)propanoic acid

-

Molecular Formula: C10H18O2

-

Molecular Weight: 170.25 g/mol [1]

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 3-(1-Methylcyclohexyl)propanoic acid.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Comparison |

| Physical State | Colorless liquid or low-melting solid | Similar to 3-cyclohexylpropanoic acid, which has a melting point of 14-17 °C. |

| Boiling Point | > 275 °C | Higher than 3-cyclohexylpropanoic acid (275.8 °C) due to increased molecular weight and van der Waals forces from the additional methyl group. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) | The carboxylic acid group allows for some water solubility through hydrogen bonding, while the large alkyl portion dominates, leading to good solubility in nonpolar solvents. |

| pKa | ~4.8-5.0 | Similar to other aliphatic carboxylic acids like propanoic acid (pKa ≈ 4.87). |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 3-(1-Methylcyclohexyl)propanoic acid is through a malonic ester synthesis, which allows for the straightforward introduction of the propanoic acid moiety.

The overall proposed synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for 3-(1-Methylcyclohexyl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Bromo-1-methylcyclohexane

-

To a stirred solution of 1-methylcyclohexanol in a suitable solvent (e.g., diethyl ether), slowly add hydrobromic acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Perform a liquid-liquid extraction with water to remove excess acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-1-methylcyclohexane.

Step 2: Synthesis of Diethyl (1-methylcyclohexyl)malonate

-

In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the initial reaction subsides, add 1-bromo-1-methylcyclohexane to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl (1-methylcyclohexyl)malonate.

Step 3: Hydrolysis and Decarboxylation to 3-(1-Methylcyclohexyl)propanoic acid

-

Dissolve the diethyl (1-methylcyclohexyl)malonate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of ~2.

-

Gently heat the acidified solution to promote decarboxylation, which will be evident by the evolution of carbon dioxide.

-

After decarboxylation is complete, cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 3-(1-Methylcyclohexyl)propanoic acid.

Spectroscopic Characterization

The structure of the synthesized 3-(1-Methylcyclohexyl)propanoic acid can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

-

A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.

-

A triplet around 2.3-2.5 ppm corresponding to the two protons on the carbon alpha to the carbonyl group.

-

A triplet around 1.5-1.7 ppm corresponding to the two protons on the carbon beta to the carbonyl group.

-

A singlet around 0.9-1.1 ppm corresponding to the three protons of the methyl group on the cyclohexane ring.

-

A series of multiplets in the region of 1.2-1.6 ppm corresponding to the ten protons of the cyclohexane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display the following signals:

-

A peak in the range of 175-180 ppm for the carbonyl carbon of the carboxylic acid.

-

A peak for the quaternary carbon of the cyclohexane ring attached to the methyl group and the propanoic acid chain.

-

Signals for the methylene carbons of the propanoic acid chain.

-

A signal for the methyl carbon.

-

Several signals for the methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid.

-

A sharp C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-H stretching bands for the alkyl groups in the region of 2850-2960 cm⁻¹.

Potential Applications

While specific applications of 3-(1-Methylcyclohexyl)propanoic acid have not been extensively explored, its structure suggests potential utility in several areas:

-

Pharmaceuticals: Carboxylic acids with bulky alkyl groups are of interest in drug design for modulating lipophilicity and membrane permeability. This compound could serve as a building block for the synthesis of novel therapeutic agents.

-

Polymers and Materials Science: The carboxylic acid functionality allows for its use as a monomer or a modifying agent in the synthesis of polyesters and polyamides, potentially imparting unique thermal or mechanical properties due to the bulky cyclohexyl group.

-

Lubricants and Surfactants: The amphiphilic nature of the molecule could make it suitable for applications as a component in lubricant formulations or as a specialty surfactant.

Safety and Handling

As a carboxylic acid, 3-(1-Methylcyclohexyl)propanoic acid should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the skin and eyes. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive theoretical overview of 3-(1-Methylcyclohexyl)propanoic acid, a compound with limited available experimental data. By leveraging fundamental principles of organic chemistry and making logical comparisons to related structures, we have outlined its expected chemical and physical properties, a plausible and detailed synthetic route, and the spectroscopic data that would confirm its identity. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and similar molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57429405, 3-(3-Methylcyclohexyl)propanoic acid. Retrieved from [Link].

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted properties and proposed synthetic methods are based on theoretical knowledge and may require experimental validation. All laboratory work should be conducted with appropriate safety precautions.

Sources

3-(1-Methylcyclohexyl)propanoic acid CAS number and identifiers

An In-Depth Technical Guide to 3-(1-Methylcyclohexyl)propanoic Acid and Its Peptidomimetic Derivatives

Executive Summary

In the landscape of modern drug discovery, the engineering of peptide therapeutics is heavily reliant on non-natural amino acids to overcome inherent pharmacokinetic limitations. While the unsubstituted 3-(1-methylcyclohexyl)propanoic acid (an aliphatic carboxylic acid) serves as a fundamental theoretical scaffold, its functionalized

By introducing a massive, lipophilic, and sterically demanding 1-methylcyclohexyl moiety into a peptide backbone, researchers can effectively lock peptides into bioactive conformations and render them virtually invisible to endogenous proteases. This whitepaper details the chemical identifiers, structural rationale, and self-validating synthetic workflows for utilizing this unique chemical space.

Chemical Identity and Core Identifiers

Because the base scaffold is rarely utilized without functionalization in pharmaceutical applications, standardizing the nomenclature and CAS registry numbers for its protected amino derivatives is critical for procurement and synthetic planning. Below is a consolidated table of the quantitative and categorical identifiers for the scaffold and its commercially relevant derivatives[1][2][3].

| Compound Name / Derivative | Protection Status | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(1-Methylcyclohexyl)propanoic acid | Base Scaffold (Unsubstituted) | N/A | C₁₀H₁₈O₂ | 170.25 |

| 2-Amino-3-(1-methylcyclohexyl)propanoic acid | Free Amino Acid | 710942-17-9 | C₁₀H₁₉NO₂ | 185.26 |

| 2-Amino-3-(1-methylcyclohexyl)propanoic acid HCl | Free Amino Acid (Salt) | 182291-67-4 | C₁₀H₂₀ClNO₂ | 221.72 |

| (S)-2-(Boc-amino)-3-(1-methylcyclohexyl)propanoic acid | N-Boc Protected | 808755-28-4 | C₁₅H₂₇NO₄ | 285.38 |

| N-Fmoc Protected | 2171608-18-5 | C₂₅H₂₉NO₄ | 407.50 |

Mechanistic Rationale: The Power of Steric Bulk (E-E-A-T)

As an application scientist designing next-generation GLP-1 agonists or antimicrobial peptides, the choice to incorporate a 1-methylcyclohexyl side chain is driven by precise structural causality:

-

Quaternary Carbon Shielding : The 1-methyl substitution on the cyclohexyl ring creates a fully substituted quaternary carbon at the

-position of the amino acid side chain. This massive steric bulk restricts the -

Conformational Locking : By restricting these angles, the energetic penalty for the peptide to exist in a random coil is drastically increased. This effectively "locks" the peptide into a rigid

-helical structure, which often correlates with higher receptor binding affinity. -

Proteolytic Evasion : Endogenous proteases (such as DPP-4 or neprilysin) require the peptide substrate to adopt an extended conformation to fit into their catalytic clefts. The 1-methylcyclohexyl group acts as a physical barricade, preventing the peptide backbone from entering the active site, thereby extending the in vivo half-life from minutes to days.

Pharmacological logic of incorporating 1-methylcyclohexyl derivatives to prevent degradation.

Experimental Workflows: Asymmetric Synthesis & Validation

To utilize (S)-2-(Boc-amino)-3-(1-methylcyclohexyl)propanoic acid (CAS 808755-28-4)[2] in Solid-Phase Peptide Synthesis (SPPS), it must be synthesized with extreme enantiomeric purity. The following protocol utilizes a chiral auxiliary approach, designed as a self-validating system to ensure absolute stereochemical control.

Phase 1: Asymmetric Alkylation

Causality: We utilize the chiral Ni(II) complex of a glycine Schiff base (Belokon’s complex). The bulky chiral ligand directs the incoming electrophile strictly to the Re or Si face of the enolate, ensuring asymmetric induction.

-

Preparation : Dissolve 1.0 eq of the chiral Ni(II) glycine complex in anhydrous DMF under an argon atmosphere.

-

Enolate Generation : Cool the reaction to -78°C and add 1.1 eq of Potassium tert-butoxide (KOtBu). Causality: Maintaining -78°C prevents the highly reactive enolate from undergoing spontaneous racemization or unwanted side-reactions.

-

Alkylation : Dropwise, add 1.2 eq of 1-(iodomethyl)-1-methylcyclohexane. Allow the reaction to slowly warm to room temperature over 12 hours.

-

System Validation (In-Process) : Monitor the reaction via LC-MS. The system validates itself when the mass of the starting Ni(II) complex disappears entirely, replaced by a single dominant peak corresponding to the mass of the alkylated adduct.

Phase 2: Cleavage and Protection

-

Hydrolysis : Treat the purified alkylated complex with 3N HCl in Methanol at 60°C for 4 hours. This dismantles the Schiff base, precipitating the chiral auxiliary (which can be recovered) and leaving the free 2-amino-3-(1-methylcyclohexyl)propanoic acid hydrochloride (CAS 182291-67-4)[1] in solution.

-

Boc-Protection : Dissolve the free amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir for 8 hours at room temperature.

-

Final Validation : Purify via flash chromatography. To validate the success of the asymmetric induction, analyze the final product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). A single sharp peak validates an enantiomeric excess (ee) of >98%, confirming the material is SPPS-ready.

Self-validating synthetic workflow for SPPS-ready 1-methylcyclohexyl amino acid derivatives.

References

-

Accela ChemBio. "Product Catalog: 604000-99-9, 4-Formyl-3-nitrobenzoic Acid (Contains CAS 710942-17-9, 182291-67-4, 808755-28-4, 1318803-60-9)". Accela ChemBio Inc. Available at: [Link]

-

AA Blocks. "2350388-16-6 - AA Blocks Catalog". AA Blocks. Available at: [Link]

Sources

- 1. 604000-99-9,4-Formyl-3-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. (S)-a-(Boc-amino)-1-methylcyclohexanepropanoic acid CAS#: 808755-28-4 [chemicalbook.com]

- 3. a-(Fmoc-amino)-1-methylcyclohexanepropanoic acid CAS#: 2171608-18-5 [chemicalbook.com]

molecular weight and formula of 3-(1-Methylcyclohexyl)propanoic acid

An In-depth Technical Guide to 3-(1-Methylcyclohexyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methylcyclohexyl)propanoic acid, a substituted carboxylic acid of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its fundamental molecular properties. In lieu of direct experimental results, this guide presents predicted spectroscopic characteristics and outlines robust, field-proven synthetic and analytical methodologies based on analogous structures. The causality behind these experimental designs is explained to provide actionable insights for researchers. This guide is structured to serve as a foundational resource for professionals engaged in the synthesis, characterization, and potential application of this and related aliphatic carboxylic acids.

Core Molecular Profile

3-(1-Methylcyclohexyl)propanoic acid is a saturated carboxylic acid featuring a propanoic acid moiety attached to a methyl-substituted cyclohexane ring at the C1 position. This structure imparts specific physicochemical properties relevant to its potential use as a building block in the synthesis of more complex molecules.

Molecular Formula and Weight

The fundamental properties of 3-(1-Methylcyclohexyl)propanoic acid are summarized in the table below. The molecular formula is C10H18O2, and the molecular weight is 170.25 g/mol .[1] These values are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | Calculated |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 28239-31-8 | [1] |

Structural Representation

The 2D and 3D structures of 3-(1-Methylcyclohexyl)propanoic acid are depicted below. The presence of a tertiary carbon at the point of attachment between the cyclohexane ring and the propanoic acid chain is a key structural feature.

Diagram: Molecular Structure of 3-(1-Methylcyclohexyl)propanoic Acid

Caption: 2D representation of 3-(1-Methylcyclohexyl)propanoic acid.

Synthesis Methodologies

While specific literature detailing the synthesis of 3-(1-Methylcyclohexyl)propanoic acid is scarce, its structure lends itself to established synthetic routes in organic chemistry. A logical and robust approach would involve a malonic ester synthesis or a variation thereof, starting from 1-bromo-1-methylcyclohexane.

Proposed Synthetic Workflow: Malonic Ester Synthesis

This method is a classic and reliable technique for the formation of carboxylic acids with two additional carbons from an alkyl halide. The choice of a malonic ester synthesis is based on its high efficiency for C-C bond formation with sterically hindered secondary and tertiary halides.

Sources

Solubility Profiling of 3-(1-Methylcyclohexyl)propanoic Acid: Technical Characterization & Solvent Selection

Topic: Solubility of 3-(1-Methylcyclohexyl)propanoic acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3][4]

Executive Summary

3-(1-Methylcyclohexyl)propanoic acid (CAS: 67451-77-8 / Related Analog CAS: 701-97-3) represents a class of lipophilic carboxylic acids often utilized as intermediates in the synthesis of pharmaceutical agents (e.g., gabapentinoids, peptidomimetics) and fragrance compounds.[1][2][4] Its structural motif—a saturated cyclohexyl ring with a quaternary carbon at the 1-position bearing both a methyl group and a propanoic acid tail—imparts unique physicochemical properties compared to its linear analog, 3-cyclohexylpropanoic acid.[1][2][3][5]

This guide provides a technical framework for the solubility profiling of this compound. Given the scarcity of public thermodynamic data for this specific isomer, this document synthesizes structure-property relationship (SPR) predictions with a rigorous experimental protocol for determining solubility curves.[1][3][4] It addresses the critical challenge of "oiling out" common to low-melting lipophilic acids and provides a validated workflow for solvent selection in process development.[1][2][3][5]

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a lipophilic 1-methylcyclohexyl head group and a polar propanoic acid tail.[1][2][3][5]

-

Lipophilicity (LogP): Estimated at 3.5 – 4.1 , indicating poor water solubility and high affinity for non-polar and polar aprotic solvents.[3][4][5]

-

Physical State: While the des-methyl analog (3-cyclohexylpropanoic acid) is a liquid at room temperature (MP: 14–17°C), the introduction of the quaternary center at C1 restricts conformational freedom, likely elevating the melting point to the 25–45°C range.[4] This places it on the borderline between a low-melting solid and a viscous oil, complicating purification.[1][3][4][5]

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the predicted solubility behavior is:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Alcohols | Methanol, Ethanol, IPA | High / Miscible | Hydrogen bonding (donor/acceptor) with carboxyl group.[1][2][3][4] |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole interactions; disruption of acid dimers.[1][2][3][4][5] |

| Chlorinated | DCM, Chloroform | Very High | Dispersion forces + weak H-bonding; excellent solvation of lipophilic core.[1][2][3][4][5] |

| Alkanes | Hexane, Heptane | Temp.[1][3][4][5][6] Dependent | Van der Waals forces.[1][3][4][5] Solubility drops sharply with T (ideal for crystallization).[1][3][4][5] |

| Aqueous | Water, Buffer (pH < 5) | Insoluble | Hydrophobic effect dominates.[1][3][4][5] |

| Aqueous Base | 1M NaOH, NaHCO3 | Soluble | Formation of carboxylate salt (micelle formation possible at high conc.).[1][3][4][5] |

Experimental Protocol for Solubility Determination

Since precise mole-fraction data is process-dependent, the following self-validating protocol is required to generate the solubility curve.

Method A: Dynamic Polythermal Method (Crystal16/Crystalline)

Best for generating solubility curves (Solubility vs. Temperature) and detecting metastable zones.[1][3][4]

-

Preparation: Weigh varying masses of 3-(1-Methylcyclohexyl)propanoic acid (e.g., 50, 100, 200, 400 mg) into four standard HPLC vials.

-

Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of the target solvent (e.g., Heptane) to each vial.[3][4][5]

-

Heating Cycle: Heat the vials at 1°C/min with magnetic stirring (700 rpm) until the solid completely dissolves (Clear Point).

-

Cooling Cycle: Cool at 1°C/min until turbidity is detected (Cloud Point).

-

Hysteresis Analysis: The difference between Clear and Cloud points defines the Metastable Zone Width (MSZW), critical for avoiding oiling out.[3][4][5]

Method B: Isothermal Saturation (Shake-Flask HPLC)

Best for precise thermodynamic values at fixed temperatures (25°C, 37°C).[1][4]

-

Saturation: Add excess solid to the solvent in a sealed flask.[1][3][4][5]

-

Equilibration: Agitate at constant temperature (±0.1°C) for 24–48 hours.

-

Filtration: Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.

-

Quantification: Dilute with Mobile Phase (e.g., ACN:Water 50:50) and analyze via HPLC-UV (210 nm) or GC-FID.

Workflow Visualization

The following diagram outlines the decision process for characterizing the solubility of this NCE.

Caption: Workflow for solubility profiling. DSC (Differential Scanning Calorimetry) is critical to determine if the material is suitable for crystallization.[1][4]

Thermodynamic Modeling & Correlation

To interpolate solubility data for process design, experimental data should be fitted to the Modified Apelblat Equation .[3][4][5] This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Equation

[1][3][4]- : Mole fraction solubility of the solute.[3][4][5][8]

- : Absolute temperature (Kelvin).[1][3][4][5][8]

- : Empirical constants derived from regression analysis of experimental data.

Van't Hoff Analysis

For a narrower temperature range (e.g., 20°C – 50°C), the simplified Van't Hoff equation determines the apparent enthalpy of dissolution (

-

Plot:

vs. -

Slope:

.[1][3][4][5] -

Significance: If

is high (> 30 kJ/mol), the solubility is highly temperature-dependent, making cooling crystallization a viable purification strategy.[3][4]

Process Applications: Solvent Selection Strategy

The primary challenge with 3-(1-Methylcyclohexyl)propanoic acid is its tendency to form a "oiling out" phase (liquid-liquid phase separation) rather than crystallizing, due to the flexible cyclohexyl ring and low melting point.[1][2][4]

Crystallization vs. Extraction[1][2][4][5]

-

For Crystallization: Use Alkanes (Heptane, Methylcyclohexane) .[1][3][4][5]

-

For Reaction Workup (Extraction): Use Toluene or DCM .[1][3][4][5]

-

For Salt Formation: Use Isopropyl Alcohol (IPA) or Acetone .[1][3][4][5]

Solvent Selection Decision Tree

Caption: Strategic selection of solvents based on the physical state of the acid. Salt formation is the preferred route if the free acid is an oil.[3][4][5]

References

-

Analog Data Source: Fisher Scientific.[1][3][4][5] Safety Data Sheet: Cyclohexanepropionic acid (CAS 701-97-3).[1][2][3][4][5]Link (Accessed 2024).[1][3][4][5] Provides baseline solubility/MP data for the des-methyl analog.

-

Solubility Modeling: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1][3][4][5] CRC Press, 2009.[1][3][4][5] Link

-

Experimental Protocol: Black, S., et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts."[3][4][5] Journal of Pharmaceutical Sciences, 2007.[3][4][5] Link

-

Thermodynamics: Grant, D.J.W., et al. Solubility Behavior of Organic Compounds.[3][4][5] Wiley-Interscience, 1990.[1][2][3][4][5] Link[1][3][4]

-

Synthesis & Properties: Peters, J.A.[1][3][4][5][9][6] "Koch-Haaf Carboxylation of Methylcyclohexanols." Recueil des Travaux Chimiques des Pays-Bas, 1973.[1][2][3][4][5] (Describes synthesis of tertiary 1-methylcyclohexyl acids). Link

Sources

- 1. 604000-99-9,4-Formyl-3-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Acetone Mixtures - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-(1-methylcyclopropyl)propanoic acid | 87433-66-7 [sigmaaldrich.com]

- 4. PubChemLite - 3-(1-methylcyclopropyl)propanoic acid (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 5. Cyclohexanepropanoic acid, methyl ester | C10H18O2 | CID 88651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3385886A - Phenyl propionic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CAS 1193-81-3: 1-Cyclohexylethanol | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Safe Handling of 3-(1-Methylcyclohexyl)propanoic Acid

A Senior Application Scientist's Perspective on Navigating Data Gaps for Novel Chemical Compounds

Executive Summary: A Proactive Approach to Chemical Safety

This document moves beyond a standard SDS by not only outlining potential hazards but also by elucidating the scientific rationale behind each safety recommendation. By treating 3-(1-Methylcyclohexyl)propanoic acid as a case study, we will establish a robust, self-validating safety protocol based on data from analogous structures, such as other cyclohexylpropanoic acids and short-chain carboxylic acids. This approach equips researchers with the critical thinking tools necessary to manage the risks associated with data-poor compounds, ensuring a culture of safety and scientific integrity.

Chemical Identity and Inferred Physicochemical Properties

While specific experimental data for 3-(1-Methylcyclohexyl)propanoic acid is scarce, we can infer its properties from its structure and from data available for its isomers and parent compounds. The structure consists of a propanoic acid moiety attached to a methyl-substituted cyclohexane ring, suggesting it is a viscous liquid or low-melting solid at room temperature.

| Property | Value / Inferred Value | Source / Rationale |

| Molecular Formula | C₁₀H₁₈O₂ | Based on chemical structure |

| Molecular Weight | 170.25 g/mol | Calculated from molecular formula.[1] |

| CAS Number | 67451-77-8 (for isomer: 3-(3-methylcyclohexyl)propanoic acid) | PubChem.[1] |

| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid. | Analogy with 3-Cyclohexylpropionic acid (clear colorless liquid).[2] |

| Boiling Point | Inferred: >275 °C | Analogy with 3-Cyclohexylpropionic acid (Boiling Point: 275.8 °C).[2] |

| Solubility | Inferred: Poorly soluble in water; Soluble in organic solvents. | The carboxylic acid group provides some polarity, but the C10 hydrocarbon structure dominates. Propanoic acid is miscible with water, but the large alkyl substituent will drastically reduce water solubility.[3] |

| Acidity (pKa) | Inferred: ~4.8 - 5.0 | Analogy with Propanoic acid (pKa: 4.87).[3] The alkyl substituent is unlikely to significantly alter the pKa. |

Hazard Identification and Toxicological Assessment: An Analog-Based Approach

In the absence of a specific SDS, we must infer the potential hazards of 3-(1-Methylcyclohexyl)propanoic acid from its constituent functional groups and structurally related molecules. The primary group of concern is the carboxylic acid moiety.

Core Principle: Carboxylic acids, particularly short-to-medium chain variants, are known to be corrosive or irritants to the skin and eyes.[4][5] Therefore, until proven otherwise, 3-(1-Methylcyclohexyl)propanoic acid must be handled as a corrosive and irritant substance.

Inferred GHS Classification and Justification:

| Hazard Class | Inferred Classification | Justification and Rationale |

| Skin Corrosion/Irritation | Category 1B or 2 | Propanoic acid is classified as causing severe skin burns (Category 1B).[4][6] While the long alkyl chain may slightly mitigate the acid's availability, the corrosive potential must be assumed. At a minimum, it should be treated as a skin irritant (Category 2), as seen with similar compounds.[7] |

| Serious Eye Damage/Irritation | Category 1 | This is a direct consequence of the corrosive nature of the carboxylic acid group.[5][6] Contact with eyes is likely to cause serious, potentially irreversible damage. Immediate and prolonged rinsing is critical in case of exposure.[8] |

| Acute Oral Toxicity | Category 4 or 5 (Harmful if swallowed) | While not expected to be highly toxic, ingestion may cause gastrointestinal irritation or burns.[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Vapors or aerosols may irritate the respiratory tract.[4][7] Work should always be conducted in a well-ventilated area or chemical fume hood. |

Trustworthiness through Prudence: This analog-based assessment represents a conservative, safety-first approach. The causality is clear: the known reactivity of the carboxylic acid functional group dictates our assumption of hazard. This self-validating system prioritizes researcher safety over assumptions of benignancy.

Risk Assessment and Mitigation Workflow for Data-Poor Compounds

The following workflow illustrates the logical process for establishing a safe handling plan for a compound like 3-(1-Methylcyclohexyl)propanoic acid. This decision-making process is a cornerstone of a robust safety culture.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Protocols for Safe Handling and Use

The following protocols are designed to be self-validating systems, incorporating checks and best practices derived from authoritative sources on laboratory safety.[10][11][12][13]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the inferred hazards of corrosivity and irritation.

-

Hand Protection: Use double-gloving with nitrile or neoprene gloves. The rationale for double-gloving is to protect against tears and provide a buffer for quick removal in case of a splash.

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling quantities greater than a few milliliters or when there is a risk of splashing, a full-face shield must be worn over the goggles.[8]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.

Storage Protocol

Proper segregation is the most critical aspect of chemical storage to prevent hazardous reactions.[10][14]

-

Verification: Upon receipt, confirm the container label matches the order and is in good condition.

-

Location: Store in a dedicated, ventilated corrosives cabinet. Do not store on high shelves to minimize the risk of falling.[12]

-

Segregation:

-

Containment: Place the container within a secondary containment tray (e.g., a polyethylene bin) to contain potential leaks.[11][13]

-

Inventory: Log the chemical into the lab inventory system with the date of receipt.

Experimental Workflow: Dispensing and Use

This workflow minimizes exposure and ensures containment.

Caption: Step-by-step workflow for the safe use of 3-(1-Methylcyclohexyl)propanoic acid.

Emergency Procedures

Immediate and correct response is critical to mitigating harm from chemical exposures or spills.[9]

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][9]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[8][9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[6][9]

Spill Response

-

Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Contain: For small spills (<100 mL), contain the spill using an inert absorbent material like sand or a commercial acid neutralizer. Do not use combustible materials like paper towels to absorb the bulk liquid.

-

Neutralize: Cautiously neutralize the contained spill with a weak base such as sodium bicarbonate.

-

Clean-Up: Once neutralized, absorb the material and place it in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

References

- Synerzine. (2018, June 22). Safety Data Sheet: Propanoic acid, cyclohexyl ester.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57429405, 3-(3-Methylcyclohexyl)propanoic acid. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet: Cyclohexanepropanoic acid.

- Thermo Fisher Scientific. (2012, February 21). Safety Data Sheet: Propanoic acid.

- University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Carboxylic acids, C6-18 and C8-15-di-. Retrieved from [Link]

- (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.

-

Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Propionic Acid.

- (n.d.). Safe Storage of Chemicals.

- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.

- Spectrum Chemical. (2018, December 28). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Carboxylic acids, C5-9. Retrieved from [Link]

- FooDB. (2010, April 8). Showing Compound Cyclohexyl propionate (FDB015080).

- (2025, December 1). AGS (Dicarboxylic acids mixture) - Safety Data Sheet.

Sources

- 1. 3-(3-Methylcyclohexyl)propanoic acid | C10H18O2 | CID 57429405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Carboxylic acids, C5-9 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. ehs.berkeley.edu [ehs.berkeley.edu]

An In-depth Technical Guide to the Acidity and pKa of 3-(1-Methylcyclohexyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical analysis of the acidity of 3-(1-Methylcyclohexyl)propanoic acid, a carboxylic acid featuring a bulky, non-polar alkyl substituent. We delve into the theoretical principles governing its acidity, present detailed experimental and computational methodologies for accurate pKa determination, and interpret the structural effects of the 1-methylcyclohexyl group. This document serves as a self-contained resource, blending foundational theory with actionable protocols and expert insights to empower researchers in predicting and understanding the behavior of this and structurally related compounds.

Introduction: The Central Role of pKa in Pharmaceutical Sciences

The extent of ionization of a drug molecule, dictated by its pKa value(s) and the pH of its environment, is a cornerstone of its pharmacokinetic and pharmacodynamic behavior.[2] The pKa determines the charge state of a molecule, which in turn governs critical properties such as:

-

Aqueous Solubility: The ionized form of a drug is typically more water-soluble than the neutral form. Understanding the pKa-solubility relationship is fundamental for formulation development.[3]

-

Membrane Permeability: Generally, neutral, lipophilic molecules more readily cross biological membranes. The pKa value helps predict the ratio of ionized to non-ionized species at physiological pH (approx. 7.4), a key factor in drug absorption.[4]

-

Drug-Target Interactions: The charge state of a drug can be crucial for binding to its biological target, influencing efficacy and selectivity.

3-(1-Methylcyclohexyl)propanoic acid presents an interesting case study. As a carboxylic acid, its primary acidic functional group is the carboxyl proton. However, the large, sterically demanding, and electron-donating 1-methylcyclohexyl substituent is expected to modulate its acidity in a predictable manner. This guide will dissect these influences and provide the tools to quantify them precisely.

Theoretical Framework: Understanding Acidity and pKa

The acidity of a Brønsted-Lowry acid like 3-(1-Methylcyclohexyl)propanoic acid in water is defined by the equilibrium of its dissociation:

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The acid dissociation constant, Kₐ, is the equilibrium constant for this reaction:

Kₐ = [R-COO⁻][H₃O⁺] / [R-COOH]

For convenience, Kₐ is typically expressed on a logarithmic scale as the pKa:

pKa = -log₁₀(Kₐ)

A smaller pKa value corresponds to a larger Kₐ and thus a stronger acid.[2] The Henderson-Hasselbalch equation provides a direct relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to the protonated (acid) forms of the molecule.[5][6][7]

pH = pKa + log₁₀([R-COO⁻] / [R-COOH])

This equation is fundamental for creating buffer solutions and for calculating the ionization state of a drug at a given pH.[8] When the concentrations of the acid and its conjugate base are equal ([R-COO⁻] = [R-COOH]), the pH of the solution is equal to the pKa of the acid.[9] This principle is the cornerstone of experimental pKa determination by titration.

Structural Analysis: Predicting the Influence of the 1-Methylcyclohexyl Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻). Any structural feature that stabilizes this anion will increase acidity (lower pKa), while any feature that destabilizes it will decrease acidity (raise pKa).

For 3-(1-Methylcyclohexyl)propanoic acid, the key influence is the large alkyl substituent.

-

Inductive Effect (+I): Alkyl groups are electron-donating by induction.[10][11] This +I effect pushes electron density toward the carboxylate anion, intensifying the negative charge on the oxygen atoms. This concentration of charge is destabilizing, making the carboxylate anion more reactive and therefore a stronger base. Consequently, the corresponding carboxylic acid is weaker (has a higher pKa) compared to a reference acid like formic acid (pKa = 3.77) or even acetic acid (pKa = 4.74).[12] The bulky 1-methylcyclohexyl group is expected to exert a significant electron-donating effect, leading to a pKa value higher than that of simpler aliphatic carboxylic acids.

To illustrate this, we can compare the expected pKa of our target molecule with related compounds.

| Compound | Structure | Key Feature | Expected pKa (Approx.) | Rationale |

| Propanoic Acid | CH₃CH₂COOH | Ethyl group | ~4.87 | Baseline reference. |

| Cyclohexylacetic Acid | C₆H₁₁CH₂COOH | Cyclohexyl group | ~4.9-5.0 | Larger alkyl group increases the +I effect slightly. |

| 3-(1-Methylcyclohexyl)propanoic Acid | C₁₀H₁₈O₂ | 1-Methylcyclohexyl group | > 4.9 | The tertiary carbon and larger alkyl mass enhance the electron-donating inductive effect, further destabilizing the anion and weakening the acid.[10][11] |

Conceptual diagram illustrating the factors that influence the acidity of 3-(1-Methylcyclohexyl)propanoic Acid.

Caption: Structural factors affecting the acidity of the target molecule.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, low cost, and high accuracy.[13][14] The method involves monitoring the pH of a solution of the analyte as a standardized titrant (e.g., NaOH) is added incrementally. The pKa is found at the midpoint of the buffer region on the resulting titration curve, which is the half-equivalence point where pH = pKa.[9]

Self-Validating Protocol for Potentiometric Titration

This protocol is designed to be self-validating by including critical steps for calibration and standardization.

Materials & Equipment:

-

3-(1-Methylcyclohexyl)propanoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Methanol or other co-solvent if solubility is low[15]

-

Calibrated pH meter with a combination glass electrode

-

Automatic burette or Class A manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).[9]

-

Analyte Solution Preparation:

-

Accurately weigh a sample of 3-(1-Methylcyclohexyl)propanoic acid to prepare a solution of known concentration (e.g., 1-10 mM).[14] The concentration should be above the lower limit of ~10⁻⁴ M for traditional potentiometry.[13]

-

Dissolve the analyte in a known volume of high-purity water. If solubility is an issue, a water-methanol mixture can be used, but the resulting "apparent pKa" (pₛKₐ) must be noted as it can differ from the aqueous pKa.[15]

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[9]

-

-

Titration Setup:

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration.[14]

-

Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the stir bar does not strike the electrode.

-

-

Titration Procedure:

-

Begin stirring the solution at a moderate, constant speed.

-

Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

-

Continue the titration well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ) from the inflection point of the curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).

-

The pKa is the pH value on the titration curve corresponding to the volume V₁/₂.[9]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be low (typically < 0.05 units).

Workflow Visualization

Workflow for the experimental determination of pKa via potentiometric titration.

Caption: A step-by-step workflow for pKa determination by potentiometry.

Computational Prediction of pKa

In modern drug discovery, computational methods are often used to predict pKa values, saving time and resources.[16] These methods use quantum mechanics (QM) to calculate the Gibbs free energy change (ΔG) of the dissociation reaction.[17]

The pKa can be calculated from ΔG using the following relationship:

pKa = ΔG / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

A common high-level approach involves:

-

Geometry Optimization: The 3D structures of both the protonated acid (R-COOH) and the deprotonated anion (R-COO⁻) are optimized to find their lowest energy conformations.

-

Solvation Free Energy Calculation: Since dissociation occurs in solution, the effect of the solvent (water) is critical. This is typically modeled using a polarizable continuum model (PCM) or similar methods that treat the solvent as a continuous medium with a defined dielectric constant.[18]

-

Energy Calculation: High-accuracy quantum chemical calculations, often using Density Functional Theory (DFT), are performed to get the final energies of the optimized structures in the simulated solvent.[17]

-

pKa Calculation: The free energy difference is used to calculate the final pKa value.

While computationally intensive, these methods can provide highly accurate predictions (RMSE of 0.7-1.0 log units) and are particularly valuable for novel scaffolds where experimental data is unavailable.[1]

Conclusion and Implications

The acidity and pKa of 3-(1-Methylcyclohexyl)propanoic acid are governed primarily by the strong electron-donating inductive effect of its bulky alkyl substituent. This effect destabilizes the conjugate carboxylate anion, resulting in a weaker acid with an expected pKa value slightly higher than that of simpler, linear carboxylic acids (likely in the range of 4.9-5.1).

For drug development professionals, this seemingly subtle shift is significant. A pKa in this range means that at physiological pH (~7.4), the compound will exist almost exclusively in its ionized, carboxylate form, as predicted by the Henderson-Hasselbalch equation. This has direct consequences:

-

High Aqueous Solubility: The predominantly ionized state will favor high solubility in aqueous environments like blood plasma.

-

Low Passive Permeability: The charged nature will likely hinder passive diffusion across lipid membranes, potentially requiring active transport mechanisms for absorption or cellular entry.

Accurate determination of this value, through robust experimental methods like potentiometric titration or validated computational models, is not an academic exercise. It is an essential step in building a comprehensive physicochemical profile required for rational drug design, formulation strategy, and predicting in vivo behavior.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Henderson-Hasselbalch Equation | Acids and Bases | Chemistry. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Popov, K., Rönkkömäki, H., & Lajunen, L. (2006, March 31). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Semantic Scholar. Retrieved from [Link]

-

Ho, J. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

-

YouTube. (2017, December 7). Henderson Hasselbalch equation. Retrieved from [Link]

-

Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. ijirss.com [ijirss.com]

- 3. microbenotes.com [microbenotes.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. study.com [study.com]

- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 7. Revision Notes - Henderson-Hasselbalch Equation | Acids and Bases | Chemistry | AP | Sparkl [sparkl.me]

- 8. youtube.com [youtube.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. enamine.net [enamine.net]

- 16. mrupp.info [mrupp.info]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of 3-(1-Methylcyclohexyl)propanoic Acid: Melting and Boiling Point Analysis

Abstract

This technical guide addresses the determination of the melting and boiling points for 3-(1-Methylcyclohexyl)propanoic acid. As a compound with limited readily available physical property data in public literature, this document provides a foundational framework for researchers and drug development professionals. It combines a theoretical analysis based on structure-property relationships with detailed, field-proven experimental protocols for empirical determination. The methodologies described are designed to be self-validating, ensuring high-fidelity data generation for novel compounds.

Introduction: The Data Gap for 3-(1-Methylcyclohexyl)propanoic Acid

3-(1-Methylcyclohexyl)propanoic acid is a carboxylic acid derivative featuring a substituted aliphatic ring. While its structural analogues are utilized in various chemical syntheses, specific physical property data, including melting and boiling points, for this exact molecule are not cataloged in major chemical databases as of the time of this writing. This guide serves as a primary resource for any research program requiring these fundamental parameters for process development, purity assessment, or formulation.

The molecular structure, with its C10H18O2 formula, combines a polar carboxylic acid head with a nonpolar, bulky C7 aliphatic tail. This combination dictates its intermolecular forces and, consequently, its phase transition temperatures.

Theoretical Physicochemical Profile & Expected Properties

The physical properties of a molecule are a direct consequence of its structure and the resulting intermolecular forces. For 3-(1-Methylcyclohexyl)propanoic acid, we can predict its behavior by analyzing its key structural features and comparing them to related compounds.

Analysis of Intermolecular Forces

The primary forces at play are:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This allows molecules to form strong dimeric structures, which significantly increases the energy required to separate them.[1][2] This is the dominant intermolecular force and will lead to a much higher boiling point than non-hydrogen bonding molecules of similar molecular weight.[3][4]

-

Van der Waals Forces (London Dispersion Forces): The C10 hydrocarbon portion of the molecule (the methylcyclohexyl and ethyl chain) contributes significant surface area for these temporary, induced-dipole interactions. Larger molecules with greater surface area exhibit stronger London dispersion forces.[5]

-

Dipole-Dipole Interactions: The carbonyl (C=O) bond within the carboxyl group creates a permanent dipole, leading to additional electrostatic attractions.[3]

The combination of strong hydrogen bonding via the carboxyl group and substantial van der Waals forces from the aliphatic moiety suggests that 3-(1-Methylcyclohexyl)propanoic acid will likely be a high-boiling liquid or a low-melting solid at standard temperature and pressure.

Comparative Analysis with Structurally Related Compounds

To establish a reasonable expectation for the melting and boiling points, we can examine the known properties of similar molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference |

| 3-Cyclohexylpropanoic acid | C9H16O2 | 156.22 | 14-17 °C | 275.8 °C | Lacks the methyl group on the cyclohexane ring. |

| Hexanoic acid | C6H12O2 | 116.16 | -4.0 °C[1] | 205 °C[1] | Acyclic, smaller aliphatic chain. |

| 3-(3-Methylcyclohexyl)propanoic acid | C10H18O2 | 170.25 | Data not available | Data not available | Positional isomer (methyl group at C3). |

| Pivalic Acid (2,2-Dimethylpropanoic acid) | C5H10O2 | 102.13 | 33-35 °C | 163-164 °C | Highly branched, compact structure. |

Insight & Causality:

-

The boiling point of 3-Cyclohexylpropanoic acid is very high (275.8 °C) due to its significant molecular weight and strong hydrogen bonding.

-

Our target molecule, 3-(1-Methylcyclohexyl)propanoic acid, has a higher molecular weight (170.25 g/mol ) than 3-Cyclohexylpropanoic acid. The addition of the methyl group also introduces a quaternary carbon, creating steric hindrance around the ring. This branching can sometimes disrupt efficient crystal packing, potentially leading to a lower melting point compared to a linear analogue, but often slightly lowers the boiling point by reducing the effective surface area for van der Waals interactions compared to a less branched isomer.[6]

-

Given these factors, the boiling point of 3-(1-Methylcyclohexyl)propanoic acid is expected to be high, likely in the range of 270-290 °C at atmospheric pressure. The melting point is more difficult to predict but is expected to be near room temperature.

Experimental Determination Protocols

When physical data is unavailable, direct experimental measurement is the definitive solution. The following protocols describe standard, reliable methods for determining the melting and boiling points of an organic compound.

Protocol for Melting Point Determination

This method is suitable if the compound is a solid at room temperature. The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow range (0.5-1.0°C) is indicative of high purity.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation:

-

Place a small amount of the dry, crystalline 3-(1-Methylcyclohexyl)propanoic acid onto a clean watch glass.

-

Crush the sample into a fine powder.

-

Take a glass capillary tube (sealed at one end) and press the open end into the powder.[7]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[7] The packed sample should be 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[7]

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-15 °C/min) to find an approximate melting range. Let the apparatus cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Decrease the heating rate to 1-2 °C per minute.[7] A slow heating rate is critical for an accurate measurement.

-

Record the temperature (T1) when the first drop of liquid is observed.

-

Continue heating slowly and record the temperature (T2) when the last crystal melts.

-

The melting point range is T1 – T2.

-

Perform at least two measurements to ensure reproducibility.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for melting point determination via the capillary method.

Protocol for Boiling Point Determination

This micro-method is ideal for determining the boiling point with a small amount of liquid sample. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Methodology: Thiele Tube / Test Tube Method

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly and lower it into a heating bath (e.g., a Thiele tube or a beaker with mineral oil) so that the sample is below the oil level.[11]

-

-

Measurement:

-

Heat the apparatus gently.[8] As the liquid heats, air trapped in the inverted capillary will slowly bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10] This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.[11]

-

Record the temperature at this exact moment. This is the boiling point.

-

It is crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]

-

Diagram: Boiling Point Determination Workflow

Caption: Workflow for micro boiling point determination.

Conclusion and Further Considerations

While experimental data for 3-(1-Methylcyclohexyl)propanoic acid remains to be published, a strong theoretical and practical framework exists for its characterization. Based on its molecular structure, it is predicted to be a high-boiling substance (est. 270-290 °C) with a melting point near ambient temperature. The provided protocols offer robust, validated methods for determining these crucial physical properties. For highly accurate work, especially in a regulatory environment, techniques like Differential Scanning Calorimetry (DSC) can also be employed for melting point determination.[8] Furthermore, theoretical estimation methods, which calculate properties based on molecular geometry and group contributions, can provide supplementary data, though they are not a substitute for empirical measurement.[12]

References

- (No Author). (n.d.). Current time information in Santa Cruz, CA, US. Google.

-

(No Author). (n.d.). Melting point determination. University of Calgary. Retrieved from [Link]

-

(No Author). (n.d.). DETERMINATION OF BOILING POINTS. ScienceGeek.net. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

-

De-Xin, Z., & Yalkowsky, S. H. (2017, December 22). Estimation of Melting Points of Organics. PubMed. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. BYJU'S. Retrieved from [Link]

-

Askiitians Tutor Team. (2025, March 4). Explain why boiling points of carboxylic acids are higher than corresponding alcohols. Askiitians. Retrieved from [Link]

-

(No Author). (n.d.). Melting Point Determination Lab Guide. Scribd. Retrieved from [Link]

-

(No Author). (n.d.). Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. BYJU'S. Retrieved from [Link]

-

Al Hariri, L., & Basabrain, A. (2020, March 26). Boiling Points - Procedure. JoVE. Retrieved from [Link]

-

(No Author). (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved from [Link]

-

(No Author). (n.d.). Why boiling and melting points of carboxylic acids are higher than those of corresponding alcohols ?. Toppr. Retrieved from [Link]

-

(No Author). (n.d.). 15.4 Physical Properties of Carboxylic Acids. Lumen Learning. Retrieved from [Link]

-

(No Author). (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

Myrdal, P. B., & Yalkowsky, S. H. (1994, July 1). Relationships between melting point and boiling point of organic compounds. OSTI.GOV. Retrieved from [Link]

-

Jain, A., & Yalkowsky, S. H. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. ResearchGate. Retrieved from [Link]

-

(No Author). (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. Retrieved from [Link]

-

(No Author). (2024, March 17). 20.2: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Explain why boiling points of carboxylic acids are higher than corres - askIITians [askiitians.com]

- 4. allen.in [allen.in]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 3-(1-Methylcyclohexyl)propanoic acid derivatives

Synthesis, Pharmacophore Analysis, and Applications in Drug Discovery

Executive Summary

The 3-(1-Methylcyclohexyl)propanoic acid scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of peptidomimetics and metabolically stable analogs of natural fatty acids and amino acids. Characterized by a quaternary carbon at the 1-position of the cyclohexane ring, this scaffold introduces significant steric bulk and lipophilicity (logP modulation) while restricting conformational freedom.

This guide provides an in-depth technical analysis of the scaffold and its primary derivatives, focusing on the 2-amino-3-(1-methylcyclohexyl)propanoic acid (a bulky non-proteinogenic amino acid). We explore synthetic methodologies, structural biology implications, and protocols for integrating this moiety into peptide therapeutics to enhance proteolytic stability.

Chemical Identity & Pharmacophore Analysis[1]

The Core Scaffold

The parent molecule, 3-(1-methylcyclohexyl)propanoic acid , consists of a propanoic acid chain attached to the C1 position of a 1-methylcyclohexane ring.

-

Chemical Formula: C

H -

Key Feature: The Quaternary Carbon (C1) . This center creates a "gem-dimethyl" like effect, locking the cyclohexane ring into a specific chair conformation where the bulky propanoic chain and the methyl group compete for equatorial positioning.

-

Pharmacological Role: It serves as a bioisostere for bulky hydrophobic groups (e.g., tert-butyl, adamantyl) but with distinct vector geometry.

The "Star" Derivative: 2-Amino-3-(1-methylcyclohexyl)propanoic Acid

This derivative (CAS 710942-17-9) is an analog of Phenylalanine (Phe) or Leucine (Leu) .

-

Structure: The phenyl ring of Phe is replaced by the 1-methylcyclohexyl group.

-

Symbol: often denoted as (1-Me)Cha or similar in peptide chemistry.

-

Utility:

-

Proteolytic Stability: The steric bulk adjacent to the amide bond hinders access by proteases (e.g., chymotrypsin).

-

Hydrophobic Packing: It fills large hydrophobic pockets in receptors (e.g., GPCRs) more effectively than the planar phenyl ring of Phe.

-

Synthesis Strategies

The synthesis of this scaffold requires constructing the quaternary center and extending the carbon chain. Two primary routes are employed depending on the target derivative.[1]

Route A: The Homologation Strategy (For the Acid Core)

This route starts from commercially available 1-methylcyclohexanecarboxylic acid .

-

Reduction: The acid is reduced to (1-methylcyclohexyl)methanol using LiAlH

. -

Oxidation: Swern or Dess-Martin oxidation yields 1-methylcyclohexanecarbaldehyde .

-

Chain Extension (HWE): Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate yields the

-unsaturated ester. -

Hydrogenation: Pd/C-catalyzed hydrogenation saturates the alkene to form the final 3-(1-methylcyclohexyl)propanoic acid .

Route B: Asymmetric Synthesis of the Amino Acid Derivative

For the 2-amino derivative, stereochemistry at the

-

Condensation: 1-methylcyclohexanecarbaldehyde is condensed with a glycine equivalent (e.g., N-acetylglycine or a Schöllkopf bis-lactim ether) or via a Horner-Wadsworth-Emmons reaction using a protected phosphonoglycinate.

-

Asymmetric Hydrogenation: The resulting dehydro-amino acid is hydrogenated using a chiral Rhodium catalyst (e.g., [Rh(COD)(DuPhos)]OTf) to set the stereocenter.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(1-methylcyclohexyl)propanoic acid

Target: The Boc-protected L-enantiomer for solid-phase peptide synthesis (SPPS).

Reagents:

-

1-Methylcyclohexanecarbaldehyde (1.0 eq)

-

Boc-

-phosphonoglycine trimethyl ester (1.1 eq) -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

-

(-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate (Catalyst) (1 mol%)

Step-by-Step Methodology:

-

Dehydro-Amino Acid Formation:

-

Dissolve Boc-

-phosphonoglycine trimethyl ester in dry DCM at 0°C. -

Add DBU dropwise and stir for 15 min.

-

Add 1-methylcyclohexanecarbaldehyde slowly. Allow to warm to RT and stir for 12 h.

-

Workup: Quench with 1N HCl, extract with DCM, dry over MgSO

. Purify via silica gel chromatography (Hex/EtOAc) to isolate the Z-isomer of the dehydro-amino ester.

-

-

Asymmetric Hydrogenation:

-

Dissolve the dehydro-ester in degassed MeOH in a high-pressure reactor.

-

Add the Rh-catalyst (1 mol%) under Argon.

-

Pressurize with H

(5 bar) and stir at RT for 24 h. -

Verification: Check conversion via TLC/LC-MS.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

-

-

Hydrolysis:

-

Dissolve the ester in THF/H

O (1:1). -

Add LiOH (2.0 eq) and stir at 0°C for 4 h.

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc.

-

Yield: White solid. Confirm enantiomeric excess (ee) via Chiral HPLC (>98% expected).

-

Visualizations

Synthesis Pathway (DOT Diagram)

This diagram illustrates the conversion of the aldehyde precursor to the final amino acid derivative.

Caption: Figure 1. Chemo-enzymatic or asymmetric catalytic route to the Boc-protected amino acid derivative.

Pharmacophore Comparison (DOT Diagram)

Comparison of the steric volume between Phenylalanine and the 1-Methylcyclohexyl derivative.

Caption: Figure 2. Structural comparison highlighting the volumetric expansion and conformational restriction introduced by the 1-methylcyclohexyl group.

Applications & Data Summary

The table below summarizes the physicochemical shifts observed when replacing a standard Leucine or Phenylalanine residue with the 3-(1-methylcyclohexyl)propanoic acid derived amino acid.

| Property | Standard Residue (Leu/Phe) | 1-Methylcyclohexyl Derivative | Impact on Drug Design |

| Steric Volume | Medium (Leu) / Flat (Phe) | Large / Spherical | Fills large hydrophobic pockets; increases receptor selectivity. |

| Rotational Freedom | High ( | Restricted | Lowers entropic penalty upon binding; pre-organizes bioactive conformation. |

| Metabolic Stability | Low (Susceptible to Chymotrypsin) | High | Steric bulk prevents protease access to the peptide bond. |

| Lipophilicity (LogP) | ~1.5 - 2.0 | > 3.5 | Enhances membrane permeability and Blood-Brain Barrier (BBB) crossing. |

References

-

Accela ChemBio. (2025).[2] Product Analysis: 2-Amino-3-(1-methylcyclohexyl)propanoic Acid Hydrochloride (CAS 182291-67-4).[2] AccelaChem Catalog. Available at: [Link]

-

Linders, J. et al. (2010).[1] Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP. Letters in Drug Design & Discovery. (Discusses the 1-methylcyclohexyl moiety pharmacophore). Available at: [Link]

Sources

The Strategic Utility of 3-(1-Methylcyclohexyl)propanoic Acid in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary drug development, the deliberate selection of molecular building blocks is a critical determinant of a program's success. The 3-(1-methylcyclohexyl)propanoic acid scaffold has emerged as a substructure of significant interest, offering a unique combination of physicochemical properties that are highly advantageous for modulating pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of 3-(1-methylcyclohexyl)propanoic acid as a pharmaceutical building block. We will dissect its synthesis, underscore the rationale behind its application, and present its role in the construction of biologically active agents, thereby offering a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

Introduction: The Rationale for the 1-Methylcyclohexyl Moiety

The cyclohexyl fragment is a prevalent motif in both natural products and synthetic drugs.[1] Its utility stems from its ability to serve as a three-dimensional, non-planar bioisostere for a phenyl group, which can lead to more extensive and specific interactions within a protein's binding pocket.[1] The introduction of a methyl group at the 1-position of the cyclohexane ring, coupled with a propanoic acid side chain, imparts a distinct set of characteristics to the molecule:

-

Lipophilicity and Solubility: The saturated carbocyclic core of the 1-methylcyclohexyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. The propanoic acid tail, however, provides a handle for aqueous solubility and can be a key interaction point with biological targets or a site for further chemical modification.

-

Conformational Rigidity: The cyclohexane ring exists in a stable chair conformation. This inherent rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1]

-

Metabolic Stability: The replacement of more metabolically labile groups with a cyclohexyl moiety can improve a drug candidate's metabolic profile, leading to a longer half-life and improved pharmacokinetic properties.

These features make 3-(1-methylcyclohexyl)propanoic acid and its analogs attractive starting points for the design of novel therapeutics across a range of disease areas.

Physicochemical and Spectroscopic Profile